![molecular formula C15H17NO2 B2787035 N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide CAS No. 2411241-34-2](/img/structure/B2787035.png)
N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide, also known as MDIBMI, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. MDIBMI is a synthetic compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell proliferation and differentiation. In addition, this compound has been shown to activate the extracellular signal-regulated kinase pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of histone deacetylases. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to have anti-cancer, anti-Alzheimer's, and anti-Parkinson's disease effects. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and toxicity of this compound.
Orientations Futures
There are many future directions for the study of N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide. One direction is to further investigate its mechanism of action and its potential therapeutic applications in other diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Furthermore, future studies could investigate the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and toxicity.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound can be synthesized using various methods and has been shown to have various biochemical and physiological effects. However, further studies are needed to determine its optimal dosage and toxicity, as well as its mechanism of action and potential therapeutic applications in other diseases.
Méthodes De Synthèse
N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide can be synthesized using various methods, including the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine. Another method involves the reaction of 1-methyl-3,4-dihydroisoquinoline with propargyl bromide, followed by the reaction of the resulting product with 2-bromo-N,N-dimethylethanamine, and then with sodium hydride.
Applications De Recherche Scientifique
N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from cell death.
Propriétés
IUPAC Name |
N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-3-6-14(17)16-11-15(2)13-8-5-4-7-12(13)9-10-18-15/h4-5,7-8H,9-11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOOAYBDMYKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(C2=CC=CC=C2CCO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.